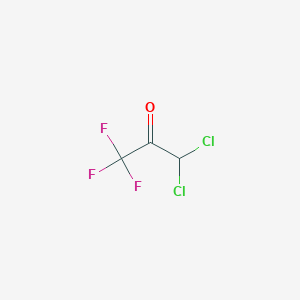

3,3-Dichloro-1,1,1-trifluoroacetone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Dichloro-1,1,1-trifluoroacetone is a synthetic intermediate . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

3,3-Dichloro-1,1,1-trifluoroacetone is used as a reagent to synthesize Panomifene, which is an analogue to tamoxifen, an antiestrogen currently used as a therapeutic agent against breast cancer . There are some similar routes in their metabolism .Molecular Structure Analysis

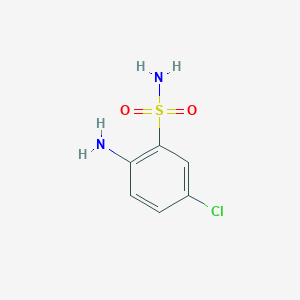

The empirical formula of 3,3-Dichloro-1,1,1-trifluoroacetone is C3H7Cl2F3O4 . The molecular weight is 234.99 . The InChI code is 1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H .Chemical Reactions Analysis

3,3-Dichloro-1,1,1-trifluoroacetone is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . Unlike both of those ketones, trifluoroacetone is prochiral . Hydrogenation of trifluoroacetone over platinum catalyst gives trifluoroisopropanol .Physical And Chemical Properties Analysis

3,3-Dichloro-1,1,1-trifluoroacetone is a liquid at ambient temperature . The flash point is 75-76 .科学研究应用

Synthesis of Trifluorolactic Acid Derivatives

DCTFA has been effectively utilized in the synthesis of industrially significant trifluorolactic acid derivatives. The hydrolysis of DCTFA under basic conditions yields trifluorolactic acid, while the addition reaction between DCTFA and carbon nucleophiles leads to α-substituted trifluorolactic acid derivatives, such as α-methyltrifluorolactic acid and Mosher’s acid. These compounds are crucial in various chemical industries due to their unique properties imparted by the trifluoromethyl group (Ishii et al., 2004).

Oxidations of Organic Compounds

DCTFA acts as a hydride acceptor in the Oppenauer oxidation of secondary alcohols, enabling selective oxidation in the presence of primary alcohols. This application underscores its versatility in organic synthesis, particularly in the selective modification of alcohol functionalities (Mello et al., 2007).

Transformation to Trifluoromethyl-substituted Allenes

A novel method involving DCTFA leads to the generation of 3,3,3-trifluoropropynyllithium, which is used to prepare trifluoromethyl-containing tri- and tetrasubstituted allenes. These compounds are valuable in the synthesis of materials and pharmaceuticals that benefit from the inclusion of trifluoromethyl groups (Shimizu et al., 2007).

Generation of Isocoumarin Skeletons

3-Bromo-1,1,1-trifluoroacetone, a derivative of DCTFA, serves as an effective reagent for constructing the 3-trifluoromethyl isocoumarin skeleton through a ligand-promoted, iridium-catalyzed ortho-selective C-H alkylation. This application highlights the role of DCTFA derivatives in facilitating complex organic transformations and the synthesis of bioactive compounds (Zhou et al., 2020).

Environmental Persistence

Research on the environmental fate of DCTFA-related compounds, such as trifluoroacetic acid, indicates their extreme persistence in aquatic systems. This finding is significant for environmental chemistry, pointing to the long-lasting impact of fluorinated compounds in water bodies and their potential ecological effects (Ellis et al., 2001).

安全和危害

未来方向

3,3-Dichloro-1,1,1-trifluoroacetone is a useful synthetic intermediate. It is used as a reagent to synthesize Panomifene, which is an analogue to tamoxifen, an antiestrogen currently used as a therapeutic agent against breast cancer . This suggests that it could be used in the development of new therapeutic agents.

属性

IUPAC Name |

3,3-dichloro-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKWVIATMJLTEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381237 |

Source

|

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dichloro-1,1,1-trifluoroacetone | |

CAS RN |

126266-75-9 |

Source

|

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)

![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)